![molecular formula C13H21NO2 B14247707 (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol CAS No. 352655-19-7](/img/structure/B14247707.png)
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol is a chiral compound with a complex structure that includes a benzyl group, a hydroxyethyl group, and an amino group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol typically involves the reaction of benzylamine with an appropriate butanol derivative under controlled conditions. One common method is the reductive amination of benzylamine with 2-hydroxyethylbutanal, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Catalytic hydrogenation processes using palladium or platinum catalysts can also be employed to achieve high yields and purity. The choice of solvent, temperature, and pressure conditions are optimized to maximize the production rate while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of 2-[benzyl(2-oxoethyl)amino]butan-1-ol.
Reduction: Formation of 2-[benzyl(2-hydroxyethyl)amino]butane.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxyethyl and amino groups play crucial roles in binding to the active sites of enzymes, while the benzyl group provides hydrophobic interactions that enhance binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-butanol: A simpler analog with similar functional groups but lacking the benzyl group.
1-Butanol, 2-amino-: Another analog with a different substitution pattern on the butanol backbone.
Uniqueness
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
352655-19-7 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-2-13(11-16)14(8-9-15)10-12-6-4-3-5-7-12/h3-7,13,15-16H,2,8-11H2,1H3/t13-/m1/s1 |
Clave InChI |
ADJNNTZBSPNDPP-CYBMUJFWSA-N |
SMILES isomérico |
CC[C@H](CO)N(CCO)CC1=CC=CC=C1 |
SMILES canónico |
CCC(CO)N(CCO)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
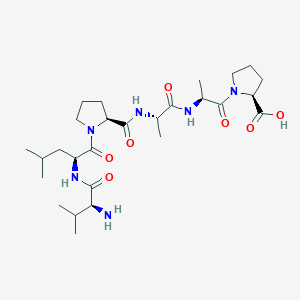
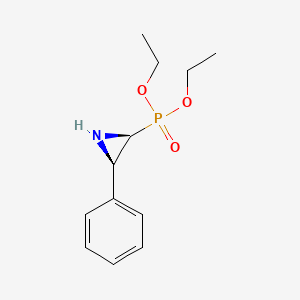
![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)

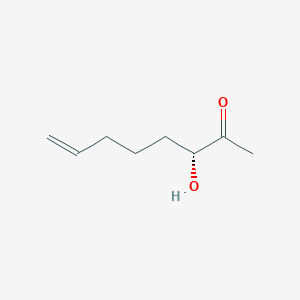
![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
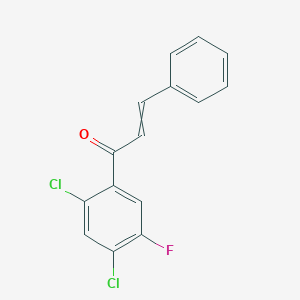
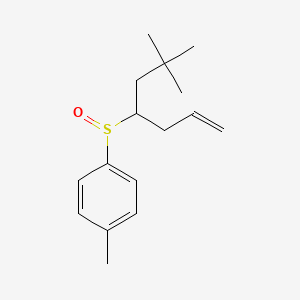
![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
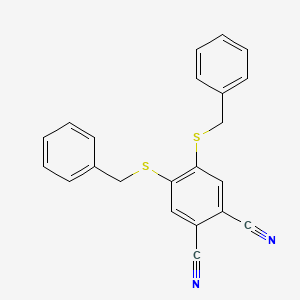
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)
